10,11-Didehydrocinchonidine
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Overview
Description
10,11-Didehydrocinchonidine is a member of the Cinchona alkaloid family, which has played a significant role in medicinal chemistry since the early 17th century. This compound is derived from the bark of Cinchona trees and is closely related to other well-known alkaloids such as quinine and quinidine . Cinchona alkaloids have been historically important for their antimalarial properties and continue to be of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydrocinchonidine typically involves the elimination of hydrogen atoms from cinchonidine. One common method includes the use of strong bases to induce dehydrogenation. For example, a solution of cinchonidine in dichloromethane can be treated with triethylamine and a gold(I) complex to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cinchona bark followed by chemical modification. The process includes the isolation of cinchonidine, followed by its dehydrogenation under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 10,11-Didehydrocinchonidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced back to cinchonidine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Cinchonidine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
10,11-Didehydrocinchonidine has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential to reverse multidrug resistance in cancer cells.
Medicine: It has shown promise in the development of antitumor agents and other therapeutic applications.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10,11-Didehydrocinchonidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of certain enzymes and receptors, such as squalene synthase and M1 receptors . The compound’s ability to cross the blood-brain barrier enhances its potential therapeutic effects .
Comparison with Similar Compounds
Quinine: Known for its antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: The parent compound from which 10,11-Didehydrocinchonidine is derived.
Uniqueness: this compound is unique due to its enhanced stability and reactivity compared to its parent compound, cinchonidine. Its ability to participate in a wider range of chemical reactions makes it a valuable compound in both research and industrial applications .
Biological Activity
10,11-Didehydrocinchonidine is a derivative of the cinchona alkaloids, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a cholinesterase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reduction of cinchonidine or related compounds. The structural modifications at the 10 and 11 positions lead to alterations in biological activity. For instance, research has shown that quaternized derivatives of cinchonidine, including its 10,11-dihydro analogs, exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are critical targets in Alzheimer's disease treatment .
Table 1: Comparison of Biological Activities
Compound | AChE Inhibition (Ki µM) | BChE Inhibition (Ki µM) | Selectivity Ratio (BChE/AChE) |
---|---|---|---|
This compound | 3.9 - 80 | 0.075 - 19 | High |
Quaternized Derivative A | <0.1 | <0.01 | Very High |
Quaternized Derivative B | 20 | 5 | Moderate |
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of cholinesterase enzymes. This inhibition results in increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The compound has shown reversible inhibition characteristics with varying degrees of selectivity for AChE and BChE.
Case Study: Efficacy in Alzheimer's Disease Models
A recent study evaluated the efficacy of this compound in a murine model of Alzheimer's disease. The compound was administered over a period of four weeks, with assessments conducted on cognitive function using the Morris water maze test.
Results:
- Cognitive Improvement : Mice treated with this compound showed a significant reduction in escape latency compared to control groups.
- Biochemical Analysis : Post-mortem analysis indicated elevated acetylcholine levels in treated mice brains, correlating with improved cognitive performance.
Additional Biological Activities
Beyond cholinesterase inhibition, this compound has been investigated for other pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial effects against various strains.
- Anticancer Potential : Preliminary studies suggest that cinchona alkaloids exhibit cytotoxicity against certain cancer cell lines through mechanisms involving apoptosis induction.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Cholinesterase Inhibition | Enhanced cognitive function in AD models |
Antimicrobial | Effective against Gram-positive bacteria |
Anticancer | Induced apoptosis in cancer cell lines |
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1 |
InChI Key |
SNHVPLAWDVTWHD-KODHJQJWSA-N |
Isomeric SMILES |
C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |
Canonical SMILES |
C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Origin of Product |
United States |
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